molecular formula C12H10N2O2 B092585 2-Anilinonicotinic acid CAS No. 16344-24-4

2-Anilinonicotinic acid

Cat. No.: B092585
CAS No.: 16344-24-4
M. Wt: 214.22 g/mol
InChI Key: UUMMTMQODCACRH-UHFFFAOYSA-N
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Description

2-Anilinonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a phenylamino group attached to the second position of the nicotinic acid ring

Scientific Research Applications

2-Anilinonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules make it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific biological pathways.

    Industry: The compound’s properties make it valuable in the development of new materials and chemical processes.

Safety and Hazards

The safety data sheet for nicotinic acid suggests that it causes serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Future Directions

The study of 2-(Phenylamino)nicotinic acid is still ongoing. Future research could focus on understanding its crystallization from the amorphous state, exploring its molecular speciation, and investigating its physical and chemical properties .

Mechanism of Action

Target of Action

It’s known that the compound develops intermolecular –cooh∙∙∙pyridine n (acid-pyridine) interactions .

Mode of Action

The mode of action of 2-(Phenylamino)nicotinic acid involves its interaction with its targets, leading to changes at the molecular level. The compound forms either carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains depending on the crystallization conditions employed . The structurally heterogeneous amorphous state contains acid-pyridine aggregates – either as hydrogen-bonded neutral molecules or as zwitterions – as well as a population of carboxylic acid dimers .

Biochemical Pathways

It’s known that the compound is involved in the phase transition from the amorphous to the crystalline state .

Pharmacokinetics

The compound’s bioavailability is known to be influenced by its crystallization from the amorphous state .

Result of Action

The result of the action of 2-(Phenylamino)nicotinic acid is the formation of crystal structures composed of carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains . This structural evolution impacts the metastability of amorphous samples from local, supramolecular assemblies to long-range intermolecular ordering through crystallization .

Action Environment

The action of 2-(Phenylamino)nicotinic acid is influenced by environmental factors, particularly the conditions under which crystallization occurs . The compound’s action, efficacy, and stability can vary depending on these conditions .

Biochemical Analysis

Biochemical Properties

2-(Phenylamino)nicotinic acid is known to develop intermolecular –COOH∙∙∙pyridine N (acid-pyridine) interactions in the amorphous state . The structurally heterogeneous amorphous state of 2-(Phenylamino)nicotinic acid contains acid-pyridine aggregates, either as hydrogen-bonded neutral molecules or as zwitterions, as well as a population of carboxylic acid dimers .

Cellular Effects

It is known that the compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of action of 2-(Phenylamino)nicotinic acid involves its interactions with other molecules at the molecular level. For instance, it has been found that the compound can form either the carboxyl acid–acid dimer or acid–pyridine chain in its polymorphic structures .

Temporal Effects in Laboratory Settings

The effects of 2-(Phenylamino)nicotinic acid over time in laboratory settings have been studied, particularly in the context of its crystallization from the amorphous state . The phase transition from the amorphous state results in crystal structures composed of carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains depending on the crystallization conditions employed .

Metabolic Pathways

2-(Phenylamino)nicotinic acid is involved in certain metabolic pathways. For instance, nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinonicotinic acid typically involves the reaction of nicotinic acid with aniline under specific conditions. One common method involves heating the reactants in high-temperature water, which facilitates the formation of the desired product . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Anilinonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Uniqueness: 2-Anilinonicotinic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form specific interactions with biological molecules makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-anilinopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMMTMQODCACRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363232
Record name 2-Anilinonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16344-24-4
Record name 2-Anilinonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 ml of distilled aniline and 43.2 g of 2-chloronicotinic acid are mixed in 126 ml of xylene. The mixture is brought to reflux for 4 hours. It is allowed to cool and the precipitate is filtered off and washed several times with water.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5.0 g (31.7 mmol) of 2-chloronicotinic acid, 5.9 g (63.5 mmol) of aniline, and 0.1 g of potassium iodide were heated up 140° C., and toluene (30 mL) was added to this reaction mixture. The resulting mixture was stirred for 2 hours at 100° C. The reaction mixture was cooled, and then the solvent was distilled off. Chloroform was added to the residue, and insoluble materials were filtered off. The filtrate was concentrated, and thus 7.5 g of the title compound was obtained as crude pale yellow crystals (yield: quantitative).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-(phenylamino)nicotinic acid interesting in terms of its solid form?

A1: 2-(Phenylamino)nicotinic acid exhibits polymorphism, meaning it can exist in multiple crystalline forms with different arrangements of molecules within the crystal lattice []. Researchers have identified four distinct polymorphs of this compound, each displaying unique colors and hydrogen-bonding patterns []. This makes it a fascinating subject for studying the relationship between molecular structure and solid-state properties.

Q2: What are the key structural features influencing the polymorphism of 2-(phenylamino)nicotinic acid?

A2: The molecule possesses two aromatic rings connected by a single bond, allowing for rotation and resulting in different conformations [, ]. This conformational flexibility, coupled with the presence of both carboxylic acid and pyridine groups capable of hydrogen bonding, leads to diverse intermolecular interactions and hence, polymorphism [, ].

Q3: Can we control which polymorph of 2-(phenylamino)nicotinic acid is formed?

A3: Research suggests that manipulating the molecule's conformation can influence polymorph formation. For example, introducing electron-withdrawing groups on the phenyl ring enhances the molecule's overall π-conjugation, favoring the formation of acid-acid dimers over acid-pyridine interactions, thereby dictating the resulting polymorph [].

Q4: Beyond polymorphism, what other interesting solid-state behaviors are observed with 2-(phenylamino)nicotinic acid?

A4: This compound exhibits a range of intriguing phenomena, including:

  • Polychromism: Different polymorphs display distinct colors due to variations in their electronic structures and light absorption properties [].
  • Thermochromism: The color of the compound can change with temperature, potentially due to phase transitions between different polymorphs [].
  • Mechanochromism: Applying mechanical force, such as grinding, can induce phase transitions and color changes in the solid state [].

Q5: What are the future research directions for 2-(phenylamino)nicotinic acid?

A5: This compound presents opportunities for exploring the control of polymorphism, understanding the relationship between molecular structure and solid-state properties, and developing materials with stimuli-responsive properties. Further research can focus on:

  • Investigating the crystallization mechanism of amorphous 2-(phenylamino)nicotinic acid [, ].

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